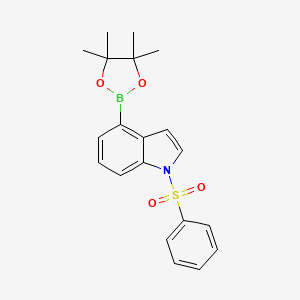

1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

描述

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound featuring a phenylsulfonyl group and a boronate ester group attached to an indole core. This compound finds relevance in various scientific research fields due to its structural attributes that allow for versatile chemical modifications.

准备方法

Synthetic routes and reaction conditions: The synthesis of 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole generally involves multiple steps:

Formation of the indole core: Starting with an appropriate indole precursor, typically synthesized via Fischer indole synthesis.

Attachment of the phenylsulfonyl group: This often involves the sulfonylation of the indole nitrogen using phenylsulfonyl chloride under basic conditions.

Formation of the boronate ester: The attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is usually carried out through a palladium-catalyzed cross-coupling reaction (Suzuki coupling) involving an aryl halide.

Industrial production methods: Industrially, the production process might be scaled using continuous flow techniques to enhance yield and purity, employing optimized catalysts and reaction conditions to ensure efficient production.

化学反应分析

Types of reactions:

Oxidation: The compound can undergo oxidation reactions, especially at the boronate ester group, transforming into boronic acid derivatives.

Reduction: The phenylsulfonyl group can be reduced to corresponding sulfide or thiol under strong reducing conditions.

Substitution: Substitution reactions can occur at various positions on the indole ring or boronate ester, depending on the reagents and conditions used.

Common reagents and conditions:

Oxidation: Hydrogen peroxide or other peroxides can be used for oxidation.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation or nitration can be performed using typical electrophilic reagents like bromine or nitric acid.

Major products:

Oxidation: Formation of boronic acids and boronic esters.

Reduction: Generation of thiols or sulfides.

Substitution: Halogenated or nitrated derivatives of the compound.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets:

- CYP Inhibition : Studies indicate that this compound acts as an inhibitor of certain cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This characteristic makes it a candidate for further exploration in drug design and development aimed at optimizing pharmacokinetic profiles .

Organic Synthesis

The unique structure of 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole allows it to be utilized in various synthetic pathways:

- Cross-Coupling Reactions : The boron atom facilitates cross-coupling reactions with aryl halides under palladium catalysis conditions. This application is particularly useful in synthesizing complex organic molecules relevant to pharmaceuticals and agrochemicals .

Material Science

Recent studies have explored the use of this compound in creating advanced materials:

- Polymer Chemistry : The incorporation of boron-containing compounds into polymers has shown promise in enhancing thermal stability and mechanical properties. This application is critical for developing new materials with tailored characteristics for specific industrial uses.

Case Study 1: Drug Development

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their inhibitory effects on cancer cell lines. The results demonstrated significant antiproliferative activity against various cancer types, suggesting potential therapeutic applications .

Case Study 2: Synthetic Methodology

Another research article highlighted the use of this compound in a novel synthetic route to produce complex heterocyclic compounds via palladium-catalyzed reactions. The methodology showed high yields and selectivity, emphasizing the utility of this indole derivative in organic synthesis .

作用机制

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects through interactions at the molecular level:

Molecular targets: The phenylsulfonyl and boronate ester groups allow for interactions with various biological targets, potentially influencing enzyme activities or receptor bindings.

Pathways involved: Its mechanism often involves pathways related to oxidation-reduction reactions and molecular recognition processes due to the presence of the boronate ester, which can form reversible covalent bonds with diols.

相似化合物的比较

When comparing 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole to similar compounds:

Phenylboronic acids: Similar in having the boronate ester but without the indole core, making them less versatile in biological applications.

Sulfonyl indoles: Possess the phenylsulfonyl group but lack the boronate ester, limiting their application in cross-coupling reactions.

Other boronate indoles: Indoles with boronate esters but different substituents, offering a different reactivity profile and application spectrum.

List of Similar Compounds

Phenylboronic acid

4-Bromophenylsulfonyl indole

N-methyl-4-boronate indole

In essence, this compound’s unique structure, combining sulfonyl and boronate groups, makes it a compound of great interest across various scientific disciplines.

生物活性

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on available research findings, including case studies and data tables.

- Molecular Formula : C19H21BN2O4S

- Molecular Weight : 384.26 g/mol

- CAS Number : 942919-24-6

The compound is primarily studied for its role as an inhibitor of the enzyme TDO2 (tryptophan 2,3-dioxygenase), which is involved in the catabolism of tryptophan through the kynurenine pathway. Inhibition of TDO2 can enhance immune responses against tumors by preventing the immune-suppressive effects associated with tryptophan metabolism.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit varying degrees of inhibition against TDO2. The following table summarizes some key findings from recent studies:

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| This compound | 2.7 | P815B murine mastocytoma | Low cellular toxicity observed |

| Compound A | 1.9 | Various cancer cell lines | Higher potency in cellular assays |

| Compound B | 15.0 | hTDO2-expressing cells | Less effective than A |

These results demonstrate that the compound exhibits promising inhibitory activity against TDO2 with low toxicity in cellular environments.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in enhancing immune responses in a murine model of cancer. The study found that administration of the compound resulted in:

- Increased Tumor Rejection Rates : Mice treated with the compound showed significantly higher tumor rejection rates compared to control groups.

- Enhanced Immune Cell Activation : Flow cytometry analysis revealed increased activation markers on T cells and natural killer (NK) cells.

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions within the active site of TDO2. Modifications to its structure can lead to variations in potency and selectivity:

- N-substitution : Variations at the nitrogen position have shown to affect binding affinity significantly.

- Lipophilicity : Compounds with increased lipophilicity generally exhibit better cellular uptake but may also increase off-target effects.

属性

IUPAC Name |

1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)17-11-8-12-18-16(17)13-14-22(18)27(23,24)15-9-6-5-7-10-15/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGWYYNMLVKYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。